molecular formula C22H18Cl2F3N3O2S B2737936 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1226459-44-4

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2737936
CAS RN: 1226459-44-4
M. Wt: 516.36
InChI Key: OHTNDDGUHRFSLM-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H18Cl2F3N3O2S and its molecular weight is 516.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Compounds with complex heterocyclic structures, including imidazole derivatives, have been synthesized through various methods, demonstrating the versatility and potential for creating novel compounds with specific functional properties. For instance, the synthesis of novel imidazo[1,2-a]pyrimidine compounds illustrates the condensation and cyclization reactions used in the creation of heterocyclic compounds, highlighting the chemical reactivity and potential applications in developing new pharmaceuticals or materials with unique characteristics (Liu, 2013).

Antimicrobial Activity

Some synthesized compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antiviral agents. Research on substituted benzophenones and pyrylium compounds, for instance, has explored their antimicrobial activities, indicating the relevance of structural modification in enhancing biological activity (Nural et al., 2018).

Optical and Material Properties

Heterocyclic compounds have also been studied for their optical properties and potential applications in materials science. For example, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives and their characterization in terms of optical properties underscore the potential for developing luminescent materials with significant Stokes' shifts, suitable for various applications in the field of optoelectronics and as low-cost emitter materials (Volpi et al., 2017).

Molecular Docking and Biological Evaluation

Advanced research includes molecular docking and biological evaluation of heterocyclic compounds, aiming to understand their interactions with biological targets and assess their potential as therapeutic agents. For example, studies on novel pyrazoline derivatives have shown significant anti-inflammatory and antibacterial activities, indicating the value of heterocyclic compounds in drug discovery and development (Ravula et al., 2016).

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2F3N3O2S/c23-17-8-3-14(11-18(17)24)19-12-28-21(33-13-20(31)29-9-1-2-10-29)30(19)15-4-6-16(7-5-15)32-22(25,26)27/h3-8,11-12H,1-2,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTNDDGUHRFSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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